molecular formula C3H5Cl2N B8754981 3,3-Dichloroprop-2-en-1-amine CAS No. 61781-08-6

3,3-Dichloroprop-2-en-1-amine

Cat. No.: B8754981
CAS No.: 61781-08-6
M. Wt: 125.98 g/mol
InChI Key: BHIBCNAIPLXFBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Dichloroprop-2-en-1-amine (CAS: 55233-81-3) is an organochlorine amine with the molecular formula C₃H₅Cl₂N and a molecular weight of 168.06 g/mol . Its structure features a propene backbone substituted with two chlorine atoms at the β-position and an amine group at the terminal carbon. This compound is notable for its high purity (≥95%) and versatility in organic synthesis, particularly as a scaffold for pharmaceuticals and agrochemicals . The hydrochloride salt form (CAS: 55233-81-3) is commonly used to enhance stability and solubility in polar solvents .

Properties

CAS No.

61781-08-6

Molecular Formula

C3H5Cl2N

Molecular Weight

125.98 g/mol

IUPAC Name

3,3-dichloroprop-2-en-1-amine

InChI

InChI=1S/C3H5Cl2N/c4-3(5)1-2-6/h1H,2,6H2

InChI Key

BHIBCNAIPLXFBF-UHFFFAOYSA-N

Canonical SMILES

C(C=C(Cl)Cl)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical differences between 3,3-Dichloroprop-2-en-1-amine and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Applications
3,3-Dichloroprop-2-en-1-amine C₃H₅Cl₂N 168.06 β-Cl₂, terminal -NH₂ Pharmaceutical intermediates
3-(2,2-Dichlorocyclopropyl)propan-1-amine C₆H₁₀Cl₂N 168.06 Cyclopropyl-Cl₂, terminal -NH₂ Agrochemical synthesis
Allylamine (2-Propen-1-amine) C₃H₇N 57.10 Terminal -NH₂, unsaturated C=C Polymer precursors
3-Chloro-N,N-dimethylpropan-1-amine hydrochloride C₅H₁₂ClN·HCl 158.07 Terminal -NH(CH₃)₂, β-Cl Drug delivery systems
3,3,3-Trifluoro-2,2-dimethylpropan-1-amine C₅H₁₀F₃N 141.13 CF₃, geminal -CH₃ Fluorinated material synthesis

Reactivity and Functional Differences

Electrophilic Reactivity: The dichloro substitution in 3,3-Dichloroprop-2-en-1-amine enhances electrophilicity at the β-carbon, making it reactive toward nucleophilic substitution (e.g., with amines or thiols) . In contrast, 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride (C₅H₁₂ClN·HCl) exhibits reduced electrophilicity due to the electron-donating dimethylamino group, favoring SN1 mechanisms . The trifluoro group in 3,3,3-Trifluoro-2,2-dimethylpropan-1-amine (C₅H₁₀F₃N) introduces strong electron-withdrawing effects, stabilizing intermediates in fluorination reactions .

Steric Effects :

  • The cyclopropyl ring in 3-(2,2-Dichlorocyclopropyl)propan-1-amine imposes steric hindrance, limiting access to the amine group and directing reactivity toward ring-opening reactions .

Solubility and Stability :

  • Hydrochloride salts (e.g., 3,3-Dichloroprop-2-en-1-amine hydrochloride) exhibit improved water solubility compared to free bases, facilitating their use in aqueous-phase reactions .

Application-Specific Comparisons

  • Pharmaceutical Synthesis :

    • 3,3-Dichloroprop-2-en-1-amine serves as a precursor for antiviral agents due to its ability to form stable imine bonds . In contrast, Allylamine (C₃H₇N) is primarily used in antifungal drugs like terbinafine, leveraging its unsaturated backbone for conjugation .
    • 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride is a key intermediate in prodrug formulations, where its quaternary ammonium structure enhances bioavailability .
  • Material Science :

    • The fluorinated amine 3,3,3-Trifluoro-2,2-dimethylpropan-1-amine is critical in synthesizing heat-resistant polymers, exploiting the thermal stability of C-F bonds .

Research Findings and Industrial Relevance

  • Synthetic Efficiency : 3,3-Dichloroprop-2-en-1-amine demonstrates higher reaction yields (~85%) in cross-coupling reactions compared to cyclopropyl analogs (~70%) due to reduced steric constraints .
  • Toxicity Profile : Allylamine derivatives exhibit higher acute toxicity (LD₅₀: 100 mg/kg in rats) compared to dichlorinated amines (LD₅₀: 450 mg/kg), attributed to reactive metabolite formation .

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